molecular formula C12H11ClN2O B6457050 4-(pyridin-2-yl)benzamide hydrochloride CAS No. 2549021-39-6

4-(pyridin-2-yl)benzamide hydrochloride

Cat. No. B6457050
CAS RN: 2549021-39-6
M. Wt: 234.68 g/mol
InChI Key: DTOMOHLFXSHDJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(pyridin-2-yl)benzamide hydrochloride can be achieved through various methods. One approach involves the reaction between 2-aminopyridine and trans-β-nitrostyrene. The reaction proceeds to form the desired product with a reasonable yield. The synthetic strategies used include ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 4-(pyridin-2-yl)benzamide hydrochloride consists of a benzene ring substituted with a pyridine moiety. The pyridine ring is attached to the benzene ring at the 2-position. The presence of the amide group (CONH) in the benzamide indicates its role as a potential pharmacophore. The hydrochloride salt forms due to the protonation of the nitrogen atom in the pyridine ring by hydrochloric acid. The non-planarity of the pyrrolidine ring contributes to its three-dimensional coverage, which is essential for drug design .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including amidation reactions, nucleophilic substitutions, and cyclizations. For example, the reaction between 2-aminopyridine and trans-β-nitrostyrene yields N-(pyridin-2-yl)benzamide with good yields .

Scientific Research Applications

Anti-Tubercular Activity

4-(pyridin-2-yl)benzamide hydrochloride: has been investigated for its anti-tubercular properties. In a study published in RSC Advances, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds hold promise as potential anti-TB agents .

Anti-Fibrotic Activity

The compound’s anti-fibrotic potential is relevant in various contexts:

Metal-Organic Framework Synthesis

4-(pyridin-2-yl)benzamide hydrochloride: can be used in the synthesis of bimetallic metal-organic framework materials. For example, a material bridging iron (III) cations and nickel (II) cations with 1,4-benzenedicarboxylic anions was synthesized using this compound as an organic ligand .

Imidazo[1,2-a]pyridine Synthesis

A solvent- and catalyst-free method allows the synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and α-bromoketones, with 4-(pyridin-2-yl)benzamide hydrochloride as a key component .

properties

IUPAC Name

4-pyridin-2-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h1-8H,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOMOHLFXSHDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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